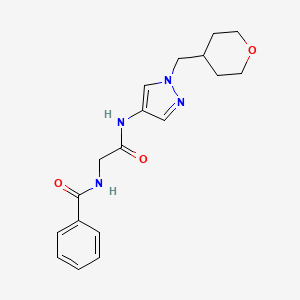
N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Novel compounds with structural similarities to N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide have been synthesized and structurally analyzed. For example, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime and its crystal structure analysis provided insights into the molecular configuration and potential applications in medicinal chemistry (Xue Si-jia, 2011).
Pharmacological Potential
- Research on structurally related compounds has shown potential in pharmacology. For instance, studies on acetylcholinesterase inhibitors, including compounds with similar structural components, have highlighted their significance in treating conditions like Alzheimer's disease (H. Sugimoto et al., 1995).
Receptor Binding and Activity
- Investigations into compounds with similar structures have explored their receptor binding activities. Dual dopamine D2 and serotonin 5-HT1A receptor profiles were observed in arylpiperidinyl-2(1H)-3,4-dihydroquinolinones, indicating potential applications in neurological and psychiatric disorders (N. Ullah et al., 2015).
Metabolism and Excretion Studies
- Metabolic pathways and excretion mechanisms of similar compounds have been studied. For example, the human metabolites of YM758, an If channel inhibitor, were identified, providing insights into the renal and hepatic excretion processes of these compounds (K. Umehara et al., 2009).
Anti-inflammatory and Antibacterial Activities
- Compounds with similar structures have exhibited anti-inflammatory and antibacterial properties. The activities of derivatives like triazole, pyrazole, and oxadiazine derivatives highlight their potential in developing new therapeutic agents (F. Bassyouni et al., 2012).
Molecular Docking and Computational Studies
- Molecular docking and computational studies on analogs have provided insights into their binding affinities and interactions with biological targets, which is crucial for drug design and development (Aamal A. Al-Mutairi et al., 2021).
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide” would depend on the specific structure and functional groups of the compound.
Mode of action
The mode of action of indole derivatives can vary widely, depending on their specific structure and the receptors they bind to . The mode of action of “this compound” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide” would need to be determined through experimental studies.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . The affected pathways of “this compound” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide” would be related to the receptors it binds to and the downstream effects of this binding.
Result of action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects . The effects of “this compound” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide” would be related to its specific targets and mode of action.
Propriétés
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-19-6-8-20(9-7-19)17-27-25(31)26(32)28-18-24(30-13-4-3-5-14-30)21-10-11-23-22(16-21)12-15-29(23)2/h6-11,16,24H,3-5,12-15,17-18H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNXVZZTEDQQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)
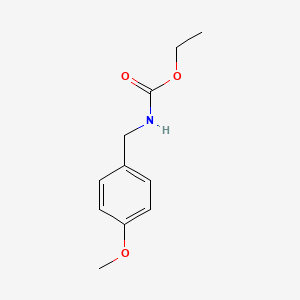

![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B2614099.png)
![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2614101.png)

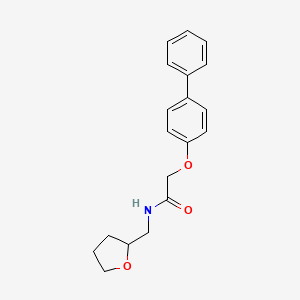
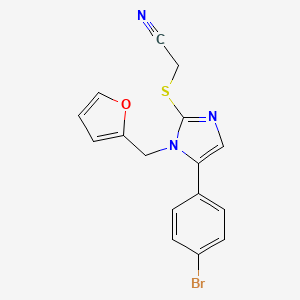
![methyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2614105.png)

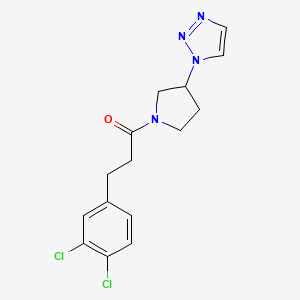
![(Z)-ethyl 1-butyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614109.png)
![2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2614111.png)
